5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine
Description
Properties
IUPAC Name |
5,7-dichloro-2-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-5(2)6-3-9-12-7(10)4-8(11)14(9)13-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNACUNYNRYVYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=C1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2). CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2. They interact with CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells.
Biochemical Analysis
Biochemical Properties
5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, this compound interacts with other proteins and biomolecules, potentially altering their functions and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, particularly in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The compound influences cell signaling pathways, including those involved in cell proliferation and survival, leading to reduced cell viability. Furthermore, this compound affects gene expression and cellular metabolism, contributing to its cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets essential for cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S phase, ultimately resulting in apoptosis. Additionally, the compound may interact with other biomolecules, modulating their activities and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard storage conditions (2-8°C) and maintains its activity over extended periods. Long-term studies have shown that the compound’s effects on cellular function, including cell cycle arrest and apoptosis, persist over time, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a narrow therapeutic window. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in drug metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain biological activity or contribute to the compound’s overall pharmacokinetic profile. Additionally, this compound may affect metabolic flux and alter metabolite levels, influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution. It accumulates in specific cellular compartments, where it exerts its biochemical effects. The localization and accumulation of the compound are critical for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic applications.
Biological Activity
5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily involves its role as a selective inhibitor of various kinases. Kinases are crucial for regulating cellular processes, including cell division and metabolism. The compound has shown particular efficacy against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.
Key Mechanistic Insights:
- Inhibition of CDKs : Research indicates that this compound selectively inhibits CDK9 with an IC50 value of approximately 6 nM, demonstrating significant potency against this target while maintaining selectivity over other kinases .
- CNS Penetration : Studies have highlighted its ability to penetrate the central nervous system (CNS), suggesting potential applications in neurological disorders .
Biological Activity and Therapeutic Applications
The compound exhibits a range of biological activities that could be harnessed for therapeutic purposes:
- Anticancer Activity : The selective inhibition of CDKs by this compound has been linked to reduced tumor growth in preclinical models. Its ability to induce apoptosis in cancer cells has made it a candidate for further development in oncology .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although further research is needed to elucidate these effects fully .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on CDK Inhibition : A study demonstrated that the compound effectively inhibited CDK9 and showed promising results in reducing parasitemia in Trypanosoma brucei models. This highlights its potential for treating diseases like African sleeping sickness .
- CNS Activity Evaluation : In pharmacokinetic studies involving murine models, the compound exhibited significant CNS penetration and bioavailability, suggesting its suitability for neurological applications .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | IC50 (nM) | Effect Observed |
|---|---|---|---|
| CDK9 Inhibition | Cyclin-dependent Kinase 9 | 6 | Reduced cell proliferation in cancer models |
| Antimicrobial Activity | Various pathogens | N/A | Potential inhibition observed |
| CNS Penetration | N/A | N/A | Significant CNS bioavailability noted |
Scientific Research Applications
Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its potential in developing therapeutic agents against various diseases. Specifically, 5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and have implications in cancer therapy.
CDK Inhibition
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can selectively inhibit various CDKs (CDK1, CDK2, CDK4, etc.), making them promising candidates for treating proliferative disorders such as cancer. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antitumor Activity
The compound has demonstrated significant antitumor properties through various mechanisms:
- Cell Cycle Arrest : By inhibiting CDKs, these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They promote programmed cell death in malignant cells, further aiding in tumor reduction.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, they can enhance overall therapeutic efficacy .
Enzymatic Inhibition
Beyond its role as a CDK inhibitor, this compound has shown promise in inhibiting various enzymes involved in disease pathways:
- Phosphodiesterases : These enzymes are critical targets for conditions such as asthma and cardiovascular diseases. The inhibition of phosphodiesterases can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which have numerous physiological effects .
- Viral Infections : The compound's potential antiviral properties are also being explored, particularly against viruses that exploit cellular kinases for replication .
Neurodegenerative Disorders
Research indicates that pyrazolo[1,5-a]pyrimidines may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating kinase activity linked to neuroinflammation and neuronal survival .
Material Science Applications
In addition to its biological applications, this compound exhibits interesting photophysical properties that make it suitable for material science applications:
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-A]pyrimidine Derivatives
The biological and chemical profiles of 5,7-dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine can be contextualized by comparing it to structurally analogous compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-A]pyrimidine Derivatives
Key Observations:
Substituent Effects on Activity :
- Chlorine vs. Methyl Groups : Dichloro derivatives (e.g., target compound) exhibit stronger kinase inhibition than dimethyl analogs (e.g., XAZ) due to enhanced electron-withdrawing effects and tighter binding to hydrophobic kinase pockets .
- C(2) Substituents : Bulky groups like isopropyl (target compound) or phenyl (dimethyl-phenyl analog) improve selectivity by fitting into sterically constrained regions. Smaller groups (e.g., methyl in GF23070) reduce potency .
In contrast, polar groups like NH2 (XAZ) improve solubility but may limit bioavailability .
Target Engagement :
- Dichloro derivatives show preferential inhibition of PI3Kδ and EGFR kinases, while pyridinyl-substituted analogs (e.g., CAS 1232224-67-7) are explored for TRK inhibition .
Preparation Methods
General Synthetic Strategy
The synthesis of 5,7-dichloro substituted pyrazolo[1,5-a]pyrimidines typically begins with the condensation of aminopyrazole derivatives and malonate esters or 1,3-diketones, followed by chlorination and nucleophilic substitution steps. The key stages are:
- Formation of the pyrazolo[1,5-a]pyrimidine core via condensation reactions.
- Chlorination at positions 5 and 7 to introduce dichloro substituents.
- Introduction of the isopropyl group at position 2 through alkylation or substitution reactions.
Detailed Preparation Steps
Core Formation via Condensation
A common approach involves reacting 5-aminopyrazole derivatives with diethyl malonate or 1,3-diketones in acidic medium (e.g., acetic acid with sulfuric acid catalyst). This condensation yields the pyrazolo[1,5-a]pyrimidine diol intermediate.
Chlorination to Obtain 5,7-Dichloro Derivative
The diol intermediate is then subjected to chlorination using phosphorus oxychloride (POCl3), which selectively replaces hydroxyl groups with chlorine atoms at positions 5 and 7.
Introduction of the Isopropyl Group at Position 2
The isopropyl substituent at position 2 can be introduced by nucleophilic substitution or alkylation reactions on the pyrazolo[1,5-a]pyrimidine core.
While specific literature on direct isopropyl substitution at position 2 of the dichloro derivative is limited, analogous substitutions with methyl or other alkyl groups have been performed by nucleophilic substitution or Suzuki coupling reactions.
For example, nucleophilic substitution at position 7 with morpholine has been reported, indicating the chlorine atoms at positions 5 and 7 are reactive sites for substitution.
The isopropyl group can be introduced either by using isopropyl-substituted pyrazole starting materials or by alkylation of the 2-position after core formation.
Multistep Synthesis Example (Adapted from Related Pyrazolo[1,5-a]pyrimidine Syntheses)
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of 5-aminopyrazole with diethyl malonate | Sodium ethanolate, reflux | 89 | Forms pyrazolo[1,5-a]pyrimidine-5,7-diol |
| 2 | Chlorination of diol intermediate | Phosphorus oxychloride, reflux | 61 | Yields 5,7-dichloro derivative |
| 3 | Alkylation or substitution at position 2 | Alkyl halide or Suzuki coupling | Variable | To introduce isopropyl substituent |
| 4 | Purification | Column chromatography or recrystallization | - | Ensures >95% purity |
Alternative Synthetic Routes and Catalytic Methods
Suzuki Coupling: Some derivatives are prepared via Suzuki coupling of halogenated pyrazolo[1,5-a]pyrimidines with boronic acids or esters in the presence of palladium catalysts, enabling functionalization at various positions.
Buchwald–Hartwig Amination: This palladium-catalyzed amination method is used for introducing amine substituents at the halogenated positions, demonstrating the versatility of the dichloro intermediate for further derivatization.
Oxidation and Reductive Amination: These steps are sometimes employed for further functional group transformations on the pyrazolo[1,5-a]pyrimidine scaffold.
Research Findings on Preparation Efficiency
The condensation and chlorination steps generally afford good to moderate yields (60–90%), with the chlorination step being somewhat less efficient due to the harsher reaction conditions required.
Selectivity in chlorination favors substitution at positions 5 and 7, critical for subsequent functionalization.
The reactivity of chlorine atoms at these positions allows for selective nucleophilic substitution, enabling diverse functional group introduction.
The overall synthetic strategy is modular, allowing for structural diversification by altering starting aminopyrazoles or coupling partners.
Summary Table of Key Reaction Conditions for Preparation
| Reaction Step | Starting Material | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Condensation | 5-Aminopyrazole + Diethyl malonate | Sodium ethanolate | Reflux in ethanol | Pyrazolo[1,5-a]pyrimidine-5,7-diol | 89 |
| Chlorination | Pyrazolo[1,5-a]pyrimidine-5,7-diol | POCl3 | Reflux | 5,7-Dichloro-pyrazolo[1,5-a]pyrimidine | 61 |
| Alkylation (Isopropyl introduction) | 5,7-Dichloro derivative | Isopropyl halide or equivalent | Nucleophilic substitution or Suzuki coupling | 5,7-Dichloro-2-isopropyl derivative | Variable (typically moderate) |
Q & A
Q. How can mechanistic studies elucidate the role of the isopropyl group in modulating biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
